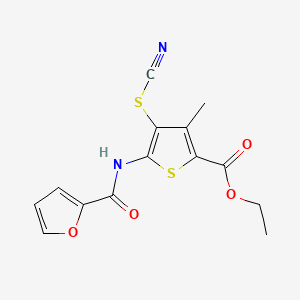

Ethyl 5-(furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Vue d'ensemble

Description

Furan derivatives, such as the one you mentioned, are often used in the synthesis of various pharmaceutical compounds . They contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

Furan derivatives can be synthesized under mild conditions supported by microwave radiation . The reactions are usually carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated by various spectroscopic techniques, including NMR, FT-IR, and UV-Vis . The dihedral angle between furan and other rings in the molecule can be determined .Chemical Reactions Analysis

Furan-carboxamide derivatives have been reported as potent inhibitors of the influenza A H5N1 virus . The structure-activity relationship studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had a significant influence on the anti-influenza activity .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be studied using various spectroscopic techniques . These techniques can provide information about the geometrical and vibrational properties of the molecules .Applications De Recherche Scientifique

Furan Derivatives in Biomass Conversion

Ethyl 5-(furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a chemical compound that falls under the category of furan derivatives. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, have been identified as significant platform chemicals, derived from plant biomass, with versatile applications in the chemical industry. They are being considered as alternative feedstocks for producing a wide range of products including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The potential of furan derivatives to replace non-renewable hydrocarbon sources is significant, making them a focal point for sustainable development in the chemical sector (Chernyshev, Kravchenko, & Ananikov, 2017).

Biphasic Dehydration of Sugars to Furan Derivatives

The valorization of sugars from lignocellulosic biomass to furan derivatives like 5-Hydroxymethylfurfural (5-HMF) and furfural is gaining attention due to their applications as building blocks in various industries. In the biphasic dehydration process, the in situ extraction of dehydration products from the aqueous phase to an organic solvent phase is crucial for enhancing productivity and avoiding undesired side reactions. This process involves a meticulous selection of solvents considering their performance, environmental, health, and safety impacts, and downstream processing. Tools like COnductor-like Screening MOdel for Real Solvents (COSMO-RS) are used to screen solvents based on structural information of molecules, emphasizing the green chemistry approach in the production of furan derivatives (Esteban, Vorholt, & Leitner, 2020).

Mécanisme D'action

While the specific mechanism of action for your compound is not available, furan derivatives have been found to act on various targets or receptors in the body . They have shown potential as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-(furan-2-carbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c1-3-19-14(18)11-8(2)10(21-7-15)13(22-11)16-12(17)9-5-4-6-20-9/h4-6H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVIRPJBDIZKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CO2)SC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

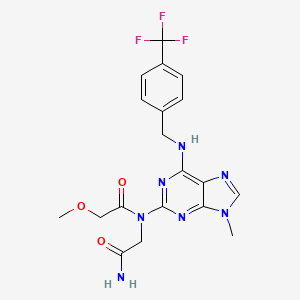

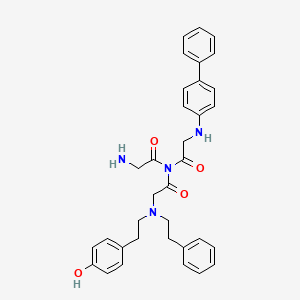

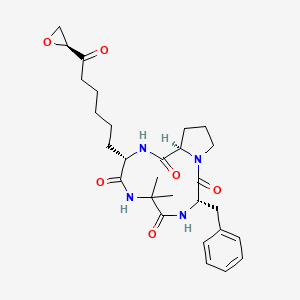

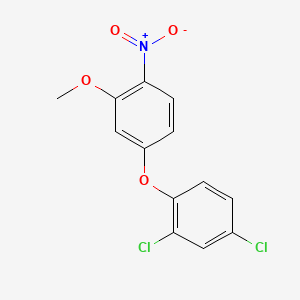

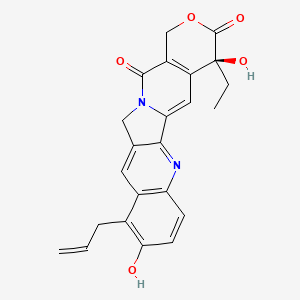

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1668616.png)

![N-{(1s,2r)-2-Hydroxy-1-[(Hydroxyamino)carbonyl]propyl}-4-{[4-(Morpholin-4-Ylmethyl)phenyl]ethynyl}benzamide](/img/structure/B1668622.png)